molecular formula C7H8Br2ClN B8512257 Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1)

Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1)

Cat. No.: B8512257
M. Wt: 301.40 g/mol
InChI Key: DHUVMIPTXDPUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) is a chemical compound with significant applications in various fields of science and industry. It is characterized by the presence of a benzenamine core substituted with a bromomethyl group at the second position and a chlorine atom at the fifth position, forming a hydrobromide salt.

Properties

Molecular Formula

C7H8Br2ClN

Molecular Weight

301.40 g/mol

IUPAC Name

2-(bromomethyl)-5-chloroaniline;hydrobromide

InChI

InChI=1S/C7H7BrClN.BrH/c8-4-5-1-2-6(9)3-7(5)10;/h1-3H,4,10H2;1H

InChI Key

DHUVMIPTXDPUKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)CBr.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) typically involves the bromination of 2-methyl-5-chlorobenzenamine followed by the formation of the hydrobromide salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The compound can undergo oxidation to form benzenamine derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of benzenamine derivatives with reduced functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) are used.

Major Products Formed

The major products formed from these reactions include substituted benzenamines, azides, thiocyanates, and reduced benzenamine derivatives.

Scientific Research Applications

Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive bromomethyl group.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) involves the interaction of its bromomethyl group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The molecular targets and pathways involved include enzyme active sites, receptor binding sites, and nucleophilic amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine,2-bromo-4-chloro-: Similar in structure but lacks the bromomethyl group.

    Benzenamine,2-(chloromethyl)-5-chloro-: Contains a chloromethyl group instead of a bromomethyl group.

    Benzenamine,2-(bromomethyl)-4-chloro-: The chlorine atom is positioned differently on the benzene ring.

Uniqueness

Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) is unique due to the specific positioning of the bromomethyl and chlorine substituents, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in targeted chemical synthesis and biological studies.

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